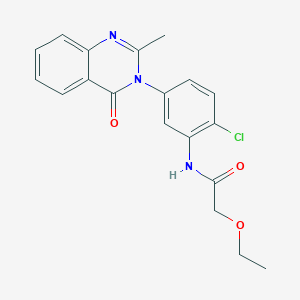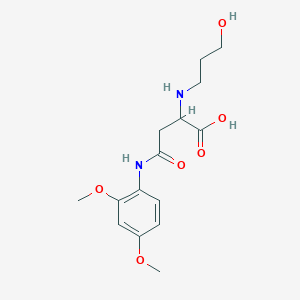
3-(1H-pyrazol-1-yl)butan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-pyrazol-1-yl)butan-2-amine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.202. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Catalysis in Polymer Synthesis
Pyrazolyl compounds, including derivatives of 3-(1H-pyrazol-1-yl)butan-2-amine, have been used in the synthesis of zinc(II) carboxylate complexes. These complexes have demonstrated effectiveness as catalysts for the copolymerization of CO2 and cyclohexene oxide, forming poly(cyclohexene carbonate) under certain conditions. This application highlights the potential of these compounds in green chemistry and polymer production (Matiwane, Obuah, & Darkwa, 2020).
2. Structural and Biological Analysis
Studies involving pyrazole derivatives, which include the structural family of this compound, have focused on their synthesis, characterization, and bioactivities. These compounds have been analyzed using various spectroscopic techniques and X-ray crystallography, revealing insights into their structure and potential biological activities, including antitumor properties (Titi et al., 2020).
3. Inhibition of Blood Platelet Aggregation
Derivatives of this compound have been investigated for their potential in inhibiting blood platelet aggregation. This research explores the medicinal applications of pyrazole derivatives in cardiovascular health (Ferroni et al., 1989).
4. Synthesis and Evaluation for Insecticidal and Antimicrobial Potential
Pyrazole derivatives have been synthesized and evaluated for their potential as insecticidal and antimicrobial agents. This research demonstrates the diverse applicability of these compounds in areas such as pest control and infection prevention (Deohate & Palaspagar, 2020).
5. Role in Organometallic Catalysis
Research into pyrazolylamine ligands, including derivatives of this compound, has shown their effectiveness in nickel-catalyzed oligomerization and polymerization of ethylene. The results indicate the importance of these compounds in industrial catalysis processes (Obuah et al., 2014).
作用機序
Target of Action
3-(1H-pyrazol-1-yl)butan-2-amine is a pyrazole derivative . Pyrazole derivatives have been known for their diverse pharmacological effects . They have been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are likely to be the parasites causing these diseases, namely Leishmania and Plasmodium .
Mode of Action
It is known that pyrazole derivatives interact with their targets and cause changes that inhibit the growth and proliferation of the parasites . For instance, some pyrazole derivatives have shown superior antipromastigote activity, which is crucial in the life cycle of Leishmania .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those essential for the survival and replication of the parasites. The compound may interfere with the parasites’ metabolic processes, disrupting their life cycle and preventing them from causing disease .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of the parasites, leading to a reduction in the severity of the diseases they cause . For example, some pyrazole derivatives have shown to suppress Plasmodium berghei by 70.2% to 90.4% .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the temperature . For instance, the compound is stored at a temperature of 4°C to maintain its stability .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-pyrazol-1-ylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6(8)7(2)10-5-3-4-9-10/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJSJFUYRXZKCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)N1C=CC=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956805-00-8 |
Source


|
| Record name | 3-(1H-pyrazol-1-yl)butan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

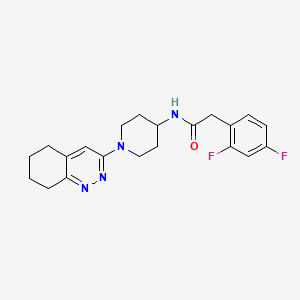
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B3003256.png)
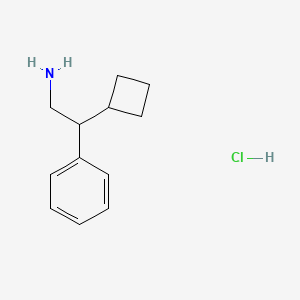

![2-Methyl-5-(1-methyltetrazol-5-yl)sulfanylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B3003260.png)
![1-(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine dihydrochloride](/img/structure/B3003261.png)
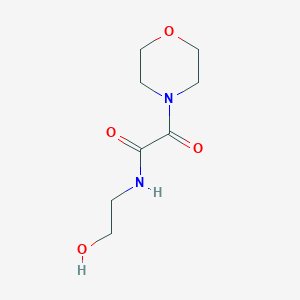

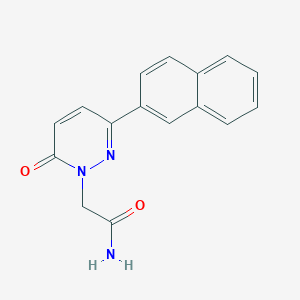
![N-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3003269.png)
![2-Chloro-1-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone](/img/structure/B3003270.png)
